molecular formula C6H7BrN2O B2955246 4-Bromo-1,5-dimethylpyrazole-3-carbaldehyde CAS No. 1489593-82-9

4-Bromo-1,5-dimethylpyrazole-3-carbaldehyde

Cat. No. B2955246
CAS RN: 1489593-82-9
M. Wt: 203.039
InChI Key: WSSVAYNQWDYWKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “4-Bromo-1,5-dimethylpyrazole-3-carbaldehyde” were not found, pyrazole derivatives are generally synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .


Molecular Structure Analysis

The molecular structure of “4-Bromo-1,5-dimethylpyrazole-3-carbaldehyde” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The compound also contains a bromine atom attached to the pyrazole ring.


Chemical Reactions Analysis

Pyrazoles, including “4-Bromo-1,5-dimethylpyrazole-3-carbaldehyde”, are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Safety and Hazards

The safety data sheet for a similar compound, “4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle the compound with appropriate protective measures .

properties

IUPAC Name

4-bromo-1,5-dimethylpyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-4-6(7)5(3-10)8-9(4)2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSVAYNQWDYWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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